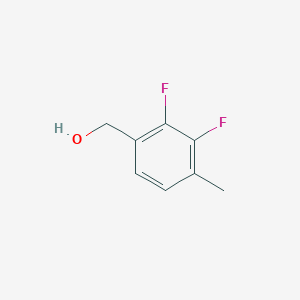

2,3-Difluoro-4-methylbenzyl alcohol

Overview

Description

2,3-Difluoro-4-methylbenzyl alcohol is a fluorinated organic compound that is structurally related to benzyl alcohol derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as 2,3,4,5,6-pentafluorobenzyl alcohol and 4-methoxy-α-methylbenzyl alcohol have been investigated for their synthesis and reactivity . These studies provide insights into the chemical behavior of benzyl alcohols with electron-withdrawing groups like fluorine and methoxy groups, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of polyfluorobenzyl alcohols, which are structurally similar to this compound, has been achieved through electrochemical methods. For instance, 2,3,4,5,6-pentafluorobenzyl alcohol was selectively produced from the electroreduction of pentafluorobenzoic acid using amalgamated lead, zinc, and cadmium cathodes in aqueous sulfuric acid . This method demonstrates the potential for selective synthesis of fluorinated benzyl alcohols, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzyl alcohol derivatives can be significantly affected by the presence of substituents. For example, the rotational spectrum of 2,5-difluorobenzyl alcohol revealed that the hydroxyl group is gauche to the aromatic ring and forms a hydrogen bridge with the fluorine atom . This information suggests that the molecular structure of this compound would also exhibit specific orientations of the hydroxyl group and fluorine atoms due to intramolecular interactions.

Chemical Reactions Analysis

The reactivity of benzyl alcohol derivatives can vary with different substituents. The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, for example, was achieved using DDQ, indicating that the methoxy and methyl groups can serve as protecting groups for carboxylic acids . This suggests that the fluorine atoms in this compound could also influence its reactivity in chemical reactions, potentially affecting the stability of the molecule under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzyl alcohols are influenced by the electron-withdrawing nature of the fluorine atoms. The presence of fluorine can affect the acidity, solubility, and overall reactivity of the molecule. For instance, the deprotonation of methoxybenzyl alcohol radical cations was found to be pH-dependent, with a shift from carbon to oxygen acidity in the presence of hydroxide ions . This indicates that the physical and chemical properties of this compound would be similarly influenced by the presence of fluorine and other substituents.

Scientific Research Applications

Metabolism and Pharmacokinetics

2,3-Difluoro-4-methylbenzyl alcohol is a compound of interest in the field of pharmacology and toxicology, particularly in the context of its metabolism and potential use in therapeutic applications. Studies have explored its biotransformation and the kinetics of its metabolites in biological systems. For instance, the metabolism of related compounds like butylated hydroxytoluene (BHT) to BHT-quinone methide in rats suggests a pathway that might be relevant for this compound, highlighting the role of specific alcohol derivatives in the metabolic process (Tajima, Yamamoto, & Mizutani, 1981). Furthermore, the analysis of related fluorinated compounds in biological samples has provided insights into their pharmacokinetic profiles, suggesting potential applications for this compound in medical research (Yeo et al., 2015).

Potential Therapeutic Applications

Compounds structurally related to this compound have been investigated for their therapeutic potential, including neuroprotective and anti-inflammatory effects. For example, derivatives of 4-hydroxybenzyl alcohol have shown significant neuroprotective effects in models of cerebral ischemia, suggesting a possible avenue for research into the therapeutic applications of this compound (Yu et al., 2011). The anti-inflammatory and anti-nociceptive activities of similar phenolic compounds indicate potential applications in treating inflammation and pain, which could extend to this compound (Lim et al., 2007).

Environmental and Toxicological Assessments

The environmental fate and toxicological impact of fluorinated compounds, including those structurally related to this compound, are crucial areas of research. Studies on compounds like 2,4-dinitrotoluene have investigated their metabolic pathways and the role of microflora in their biotransformation, which is relevant for understanding the environmental and health implications of this compound (Rickert et al., 1981).

Safety and Hazards

2,3-Difluoro-4-methylbenzyl alcohol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

It is known that benzylic alcohols, such as 2,3-difluoro-4-methylbenzyl alcohol, often interact with various enzymes and proteins within the body .

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets via hydrogen bonding, given the presence of the hydroxyl (-OH) group in its structure . The fluorine atoms attached to the benzene ring may also participate in halogen bonding, influencing the compound’s interactions with its targets .

Biochemical Pathways

It is known that benzylic alcohols can participate in various biochemical reactions, including oxidation and reduction reactions, and can act as substrates in enzymatic reactions .

Pharmacokinetics

The presence of the hydroxyl group and the fluorine atoms in the compound may influence its solubility, absorption, and distribution within the body .

Result of Action

It is known that benzylic alcohols can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

properties

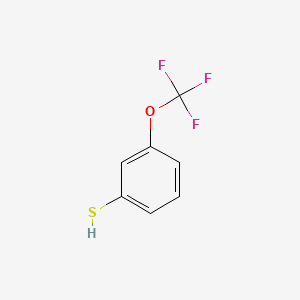

IUPAC Name |

(2,3-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSLGRQGXKEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)